EEF2 -

EEF2

Catalog Number: EVT-243866
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eukaryotic elongation factor 2 is classified within the family of elongation factors, which are essential for the elongation phase of translation. It is primarily found in eukaryotic organisms, including yeast and mammals. The protein operates by interacting with the ribosomal subunits and is particularly known for its post-translational modification to diphthamide, which is critical for its function and regulation.

Synthesis Analysis

Methods of Synthesis

Eukaryotic elongation factor 2 can be synthesized through various methods, including recombinant DNA technology. Typically, the gene encoding eEF2 is cloned into expression vectors and transformed into host cells such as Saccharomyces cerevisiae or Escherichia coli. The expressed protein is then purified using affinity chromatography techniques.

Technical Details

The purification process often involves multiple steps:

  1. Cell Lysis: Breaking open cells to release proteins.
  2. Affinity Chromatography: Utilizing specific binding properties to isolate eEF2 from other cellular proteins.
  3. Dialysis: Removing small molecules and salts from the protein solution.
  4. Concentration: Using ultrafiltration to concentrate the protein for further analysis.
Molecular Structure Analysis

Structure

The structure of eukaryotic elongation factor 2 consists of six domains that are critical for its interaction with ribosomal RNA and transfer RNA. Notably, domain IV contains a region that mimics the anticodon loop of transfer RNA, which is essential for its function during translocation.

Data

High-resolution structures obtained through techniques such as X-ray crystallography and cryo-electron microscopy have revealed intricate details about how eEF2 interacts with the ribosome. These studies show that conformational changes in eEF2 are vital for its role in facilitating mRNA movement during translation .

Chemical Reactions Analysis

Reactions Involved

Eukaryotic elongation factor 2 participates in several key reactions during translation:

  1. GTP Hydrolysis: eEF2 binds guanosine triphosphate and hydrolyzes it to guanosine diphosphate, providing energy required for translocation.
  2. Translocation: The movement of transfer RNA from the A-site to the P-site on the ribosome occurs through conformational changes induced by eEF2.

Technical Details

The GTPase activity of eEF2 is crucial; it undergoes conformational changes that allow it to interact with both the ribosome and transfer RNA effectively. Mutations in eEF2 can lead to impaired GTP hydrolysis and result in decreased translational fidelity .

Mechanism of Action

Process

The mechanism by which eukaryotic elongation factor 2 facilitates translation involves several steps:

  1. Binding: eEF2 binds to the ribosome in a GTP-bound state.
  2. Conformational Change: Upon GTP hydrolysis, eEF2 undergoes a significant conformational change that allows it to promote translocation.
  3. Release: After translocation, eEF2 releases from the ribosome, allowing for the next round of translation.

Data

Studies have shown that specific modifications, such as diphthamide modification at histidine-699, enhance the accuracy of translocation by preventing frameshifting during mRNA decoding .

Physical and Chemical Properties Analysis

Physical Properties

Eukaryotic elongation factor 2 exhibits several physical properties:

  • Molecular Weight: Approximately 93 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

Chemically, eEF2 is characterized by its ability to bind nucleotides (GTP/GDP) and interact with ribosomal RNA. Its functionality can be influenced by various factors such as pH and ionic strength, which affect its binding affinity and activity.

Applications

Scientific Uses

Eukaryotic elongation factor 2 has several significant applications in scientific research:

  • Model Organisms: Used extensively in yeast models to study translational mechanisms.
  • Disease Research: Mutations in eEF2 have been implicated in neurodevelopmental disorders; thus, understanding its function can provide insights into these conditions .
  • Toxin Resistance Studies: Research on how modifications like diphthamide confer resistance to toxins such as those produced by Corynebacterium diphtheriae has implications for understanding bacterial pathogenesis .
Introduction to EEF2 in Eukaryotic Translation

Historical Evolution of EEF2 Research in Protein Synthesis

The investigation of EEF2 has traversed distinct phases mirroring technological advancements in molecular biology:

  • Initial Characterization (1980s-1990s): Early biochemical studies identified EEF2 as the target of diphtheria toxin, leading to the discovery that ADP-ribosylation at a unique modified histidine residue (diphthamide) completely inhibits its translocation function [1] [10]. Gene cloning efforts in Homo sapiens revealed EEF2's location on chromosome 19p13.3 and established its six-domain architecture with characteristic GTP-binding motifs [2] [10].

  • Mechanistic Insights (2000s-2010s): The development of reconstituted mammalian translation systems enabled the demonstration that EEF2 catalyzes not only forward but also reverse ribosomal translocation—a process requiring cognate deacylated tRNA in the E-site and non-hydrolyzable GTP analogues for optimal efficiency [1]. Concurrent structural work established the molecular mimicry model, proposing that EEF2's domain IV mimics the tRNA anticodon loop to facilitate mRNA movement [5].

  • High-Resolution Era (2020s-Present): Breakthrough crystallography of Saccharomyces cerevisiae 80S ribosomes captured EEF2 in a translocation intermediate state at 3.2 Å resolution, revealing unprecedented details of how diphthamide and tRNA modifications cooperate to maintain reading frame fidelity during codon-anticodon movement [6]. Ribosome profiling studies further demonstrated that loss of diphthamide increases spurious frameshifting and ribosomal drop-off, explaining its conservation despite being non-essential for viability [9].

Table 1: Key Historical Milestones in EEF2 Research

Time PeriodMajor AdvancementExperimental SystemSignificance
1984Chromosomal mappingHuman cellsEEF2 gene localized to chromosome 19
1992Complete coding sequence cloningHuman granulosa cellsEnabled recombinant expression and mutagenesis studies
2018Reverse translocation discoveryReconstituted mammalian systemDemonstrated EEF2's bidirectional catalytic capability
2021Translocation intermediate structureYeast 80S ribosomesRevealed atomic-level interactions with tRNA-mRNA complex
2023Frameshifting mechanismYeast/mammalian profilingEstablished diphthamide's role in maintaining translational fidelity

EEF2 as a Central Regulator of Translational Elongation Dynamics

EEF2 orchestrates ribosomal translocation through precisely coordinated structural rearrangements:

  • GTP-Dependent Mechanism: EEF2•GTP binds the ribosomal A-site in pre-translocation complexes where peptidyl-tRNA occupies the A-site and deacylated tRNA occupies the P-site. GTP hydrolysis triggers a conformational wave that induces:
  • ~13.5° swiveling of the small subunit (SSU) head domain
  • ~9° anticlockwise rotation of the SSU body relative to the large subunit (LSU)
  • Transition of tRNAs through hybrid states (A/P → ap/P and P/E → pe/E)Ultimately, this moves the mRNA-tRNA complex by precisely one codon, leaving peptidyl-tRNA in the P-site and vacating the A-site for the next aminoacyl-tRNA [1] [6].

  • Fidelity Mechanisms: The diphthamide modification (post-translational modification of a conserved histidine residue in domain IV) forms a stabilization network with the codon-anticodon duplex during translocation. This prevents frameshifting by:

  • Making specific contacts with mRNA bases and the tRNA anticodon minor groove
  • Interacting with the hypermodified base wybutosine at position 37 of tRNAPhe to prevent backward slippageMutants lacking diphthamide exhibit increased -1 frameshifting at non-programmed sites and viral programmed frameshifting sites, confirming its role in reading frame maintenance [6] [9].

  • Regulatory Constraints: EEF2 function is exquisitely sensitive to:

  • ADP-ribosylation: Toxins (diphtheria toxin, exotoxin A) modify diphthamide, blocking domain IV interactions with the decoding center and stalling translocation [1] [10].
  • Phosphorylation: EEF2 kinase (eEF2K) phosphorylates Thr56 in the GTP-binding domain, completely inhibiting ribosome binding and elongation [4] [8].
  • Antibiotics: Hygromycin B immobilizes mRNA-tRNA complexes by binding the decoding center, preventing both forward and reverse translocation [1].

Table 2: EEF2 Functional Parameters in Translocation

ParameterForward TranslocationReverse TranslocationKey Requirements
Direction5'→3' (A→P site)3'→5' (P→A site)GTP hydrolysis (forward), non-hydrolyzable GTP analogs (reverse)
tRNA RequirementsDeacylated tRNA in P-siteCognate deacylated tRNA in E-siteCognate tRNA essential for reverse translocation
Rate Enhancement>1000-fold vs. spontaneousCatalyzed exclusively by EEF2No spontaneous reversal observed in eukaryotes
InhibitorsHygromycin B, ADP-ribosylationHygromycin B, cycloheximideCycloheximide competes with E-site tRNA

Comparative Analysis of EEF2 Across Eukaryotic Lineages

EEF2 exhibits remarkable structural conservation alongside lineage-specific adaptations:

  • Universal Conservation: The core GTPase domain (domain I) and ribosomal binding domains (G', II, III) maintain >90% sequence identity from yeast to humans. Diphthamide biosynthesis enzymes are conserved across eukaryotes and archaea, highlighting its fundamental role in translational fidelity [6] [10]. The translocation mechanism involving SSU head swiveling and body rotation remains essentially unchanged across species [1] [6].

  • Structural Variations:

  • Domain IV Extensions: Eukaryotic EEF2 contains 65 additional amino acids in domain IV compared to bacterial EF-G, enabling interactions with eukaryote-specific ribosomal proteins like eS30 that stabilize decoding center conformations during translocation [6].
  • Post-Translational Modifications: While diphthamide is universal, phosphorylation sites diverge; mammalian EEF2 contains regulatory phosphorylation sites (Thr56, Thr58, Ser366) absent in plants, corresponding to different regulatory networks [4] [7].
  • Fungal Adaptations: Saccharomyces cerevisiae EEF2 mutations (H699N) confer conditional growth defects and increased frameshifting, demonstrating residue-specific sensitivities not observed in mammalian orthologs [5] [9].

  • Functional Specialization:

  • Mammals: Human EEF2 (gene ID 1938) undergoes tissue-specific expression regulation, with highest levels in ovary (RPKM 918.2) and thyroid (RPKM 609.1), potentially correlating with specialized secretory functions [2] [3].
  • Plants: Medicago falcata EEF2 (MfEF2) transcript accumulates 3.5-fold during cold stress (peaking at 24-96 hours), conferring freezing tolerance when overexpressed in tobacco. Proteomic analysis revealed MfEF2-mediated downregulation of photosystem subunits reduces ROS production under chilling stress [7].
  • Pathogen Responses: Plant EEF2 lacks canonical phosphorylation sites but shows induction under biotic stress, suggesting alternative regulatory mechanisms compared to mammals [7].

Table 3: Lineage-Specific Features of EEF2

LineageStructural FeaturesFunctional AdaptationsRegulatory Mechanisms
Mammals6 domains, 857 residues, diphthamide at H715Ubiquitous expression with elevated levels in secretory tissuesPhosphorylation (eEF2K), ADP-ribosylation (toxins), proteolytic regulation
Plants~843 residues, conserved diphthamideCold-inducible expression (e.g., MfEF2), stress-responsive translation modulationTranscriptional induction under abiotic stress, redox-sensitive modifications
FungiH699 diphthamide (yeast), extended domain IVConditional mutants show frameshifting defectsSordarin sensitivity, diphthamide-dependent toxin resistance

Compound Names Mentioned:

  • Eukaryotic Elongation Factor 2 (EEF2)
  • Guanosine triphosphate (GTP)
  • Diphthamide
  • Wybutosine
  • Adenosine diphosphate ribose (ADP-ribose)
  • Hygromycin B
  • Cycloheximide
  • Sordarin
  • GMPPCP (non-hydrolyzable GTP analog)

Properties

Product Name

EEF2

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